InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
. The Canonical SMILES representation is CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N+[O-]
. The synthesis of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- has been described in the literature through various methods. One reported approach involves a multi-step procedure starting from ortho-bromaniline. [] The process includes:
This synthetic route has been optimized to achieve a total yield of 45.5% over five steps. The reported process utilizes mild reaction conditions and offers a simple product workup procedure, making it suitable for pilot-scale production. []
The molecular structure of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- has been characterized using spectroscopic techniques such as ESI-MS (Electrospray Ionization Mass Spectrometry) and 1H NMR (Proton Nuclear Magnetic Resonance). [] These techniques provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule. Unfortunately, the specific structural data from these analyses is not provided in the provided literature, limiting further discussion of bond lengths, angles, and other structural features.
Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- serves as a precursor for the synthesis of other important compounds. One notable application is its use in the synthesis of N,N-dimethyl-10H-phenothiazine-2-sulfonamide. [] This synthesis involves a series of reactions including condensation, reduction, and ring closure, ultimately leading to the formation of the phenothiazine derivative. Phenothiazines are a class of compounds with diverse pharmacological activities, highlighting the importance of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- as a synthetic intermediate.
Information regarding the specific mechanisms of action of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- is not detailed in the provided literature. Its biological activity likely stems from its ability to be chemically modified to generate compounds that interact with specific biological targets. For example, the phenothiazine derivative synthesized from Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- may interact with dopamine receptors or other neurotransmitter systems, leading to its pharmacological effects. []
The primary application of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- lies in its role as a versatile building block in organic synthesis. [, , ] It is utilized as a key intermediate in the multi-step synthesis of more complex molecules with potential pharmaceutical or biological activity. Specifically, it has been employed in the synthesis of N,N-dimethyl-10H-phenothiazine-2-sulfonamide. [] The broader family of phenothiazines has exhibited diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties, highlighting the potential therapeutic relevance of compounds derived from Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4